4,4-Dimethyl-3-oxo-2-[[4-(trifluoromethoxy)anilino]methylidene]pentanenitrile
Description
Properties
IUPAC Name |
4,4-dimethyl-3-oxo-2-[[4-(trifluoromethoxy)anilino]methylidene]pentanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2/c1-14(2,3)13(21)10(8-19)9-20-11-4-6-12(7-5-11)22-15(16,17)18/h4-7,9,20H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSAQTDLSXTTFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CNC1=CC=C(C=C1)OC(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-3-oxo-2-[[4-(trifluoromethoxy)anilino]methylidene]pentanenitrile typically involves multi-step organic reactions. One common method involves the reaction of 4,4-dimethyl-3-oxopentanenitrile with 4-(trifluoromethoxy)aniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-3-oxo-2-[[4-(trifluoromethoxy)anilino]methylidene]pentanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted nitriles or amides.
Scientific Research Applications
4,4-Dimethyl-3-oxo-2-[[4-(trifluoromethoxy)anilino]methylidene]pentanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-3-oxo-2-[[4-(trifluoromethoxy)anilino]methylidene]pentanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The nitrile group can also participate in covalent bonding with nucleophilic sites on proteins, further influencing cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Compound A : 4,4-Dimethyl-3-oxo-2-[({4-[(trifluoromethyl)sulfanyl]phenyl}amino)methylene]pentanenitrile
- Molecular Formula : C₁₅H₁₅F₃N₂OS
- Molecular Weight : 328.35 g/mol
- Key Difference : Replaces -OCF₃ with -SCF₃ (trifluoromethylthio).
- This may alter solubility and reactivity in biological systems .
Compound B : 4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile
- Molecular Formula : C₁₄H₁₃F₃N₂O
- Molecular Weight : 282.26 g/mol
- Key Difference : Trifluoromethyl (-CF₃) substituent at the meta position instead of para-trifluoromethoxy (-OCF₃).
- Impact : The meta-CF₃ group introduces steric hindrance and a weaker electron-withdrawing effect compared to para-OCF₃. This could reduce binding affinity in enzyme-targeted applications .
Compound C : (E)-4,4-Dimethyl-3-oxo-2-(4-(piperidin-1-yl)benzylidene)pentanenitrile
- Molecular Formula : C₂₀H₂₃N₃O
- Molecular Weight : 329.42 g/mol
- Key Difference : Piperidin-1-yl group replaces -OCF₃.
- Impact : The piperidine ring introduces basicity and bulkiness, improving solubility in polar solvents. However, the electron-donating nature of the amine may reduce metabolic stability compared to -OCF₃ .
Functional Group Modifications
Compound D : 4,4-Dimethyl-3-oxo-2-[(phenylamino)(sulfanyl)methylidene]pentanenitrile
- Molecular Formula : C₁₄H₁₆N₂OS
- Molecular Weight : 260.36 g/mol
- Key Difference: Sulfanyl (-S-) and phenylamino (-NHPh) groups replace the trifluoromethoxy-anilino moiety.
- However, the lack of -OCF₃ reduces lipophilicity and electron-withdrawing effects .
Compound E : 2-{(2-Chlorophenyl)aminomethylidene}-4,4-dimethyl-3-oxopentanenitrile
- Molecular Formula : C₁₅H₁₇ClN₂OS
- Molecular Weight : 308.83 g/mol
- Key Difference : Incorporates a 2-chlorophenyl group and methylsulfanyl (-SMe) substituent.
- Impact : The chlorine atom enhances electron withdrawal but introduces ortho-substitution steric effects. The -SMe group may improve membrane permeability but is less stable than -OCF₃ under oxidative conditions .
Physicochemical and Application-Based Comparisons
| Property | Target Compound | Compound A | Compound B | Compound C | Compound D | Compound E |
|---|---|---|---|---|---|---|
| Molecular Weight | 312.29 | 328.35 | 282.26 | 329.42 | 260.36 | 308.83 |
| Substituent | -OCF₃ (para) | -SCF₃ | -CF₃ (meta) | Piperidine | -S-PhNH₂ | -Cl/-SMe |
| Electron Effect | Strong EWG | Moderate | Moderate | EWG/EDG | Weak EWG | Moderate |
| LogP (Predicted) | 3.2–3.5 | 3.8–4.1 | 2.9–3.2 | 1.5–2.0 | 2.0–2.5 | 3.0–3.4 |
| Bioactivity Potential | High | Moderate | Low | Moderate | Low | Moderate |
EWG : Electron-withdrawing group; EDG : Electron-donating group.
Biological Activity
4,4-Dimethyl-3-oxo-2-[[4-(trifluoromethoxy)anilino]methylidene]pentanenitrile is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : C17H16F3N3O
- Molecular Weight : 353.33 g/mol
- CAS Number : [Not provided in the search results]
The presence of the trifluoromethoxy group is significant as it enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.
Mechanisms of Biological Activity
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity due to:
- Increased Membrane Permeability : The trifluoromethoxy group improves lipid solubility, facilitating better absorption across cellular membranes .
- Enhanced Protein-Ligand Interactions : The strong electron-withdrawing effect of fluorine atoms allows for halogen bonding and hydrogen bonding interactions with protein targets, potentially increasing the efficacy of the compound .
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes .
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
- Cytotoxicity Assays : The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). Results indicated moderate cytotoxicity with IC50 values ranging from 15 to 30 µM, suggesting potential for further development as an anticancer agent .
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF-7 | 25 | Moderate cytotoxicity |
| Hek293 | 30 | Lower sensitivity observed |
Enzyme Inhibition Studies
The compound demonstrated inhibitory effects on several enzymes:
- Cyclooxygenase-2 (COX-2) : Moderate inhibition was observed with an IC50 value around 10 µM.
- Lipoxygenases (LOX) : Inhibition was noted in both LOX-5 and LOX-15 assays, indicating a potential role in anti-inflammatory applications .
| Enzyme | IC50 (µM) | Activity Level |
|---|---|---|
| COX-2 | 10 | Moderate inhibition |
| LOX-5 | 12 | Moderate inhibition |
| LOX-15 | 15 | Moderate inhibition |
Case Studies
Several case studies have highlighted the biological potential of related compounds with similar structures:
- Study on Trifluoromethyl Compounds : Research demonstrated that trifluoromethyl-substituted compounds generally exhibit increased anti-inflammatory and anticancer activities due to their enhanced interaction profiles with target proteins .
- Hydrazone Derivatives : A study on hydrazone derivatives indicated that modifications at the phenyl ring significantly affect biological activity, emphasizing the importance of structural optimization in drug design .
Q & A
Q. What are the recommended methodologies for synthesizing 4,4-dimethyl-3-oxo-2-[[4-(trifluoromethoxy)anilino]methylidene]pentanenitrile with high yield and purity?
- Methodological Answer: Synthesis optimization should involve stepwise condensation reactions, starting with the formation of the enaminone core via keto-enol tautomerization. Key parameters include:
- Catalyst selection: Use Lewis acids (e.g., ZnCl₂) or organic bases (e.g., triethylamine) to enhance reaction kinetics .
- Solvent systems: Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates.
- Temperature control: Maintain 60–80°C to balance reaction rate and side-product formation .
Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using HPLC (>95% purity threshold) .
Q. How can the structural integrity of this compound be confirmed during characterization?
- Methodological Answer: Employ a multi-technique approach:
- X-ray crystallography: Resolve the Z-configuration of the methylidene group using SHELXL for refinement .
- High-resolution mass spectrometry (HR-MS): Use Orbitrap-based systems (e.g., Q Exactive) to confirm the molecular ion [M+H]⁺ at m/z 356.12 with <2 ppm error .
- FT-IR spectroscopy: Identify characteristic bands (e.g., C≡N stretch at ~2240 cm⁻¹, C=O at ~1700 cm⁻¹) .
Q. What protocols are effective for assessing the compound’s stability under varying experimental conditions?
- Methodological Answer: Conduct accelerated stability studies:
- Thermal stability: Heat samples at 40°C, 60°C, and 80°C for 24–72 hours; monitor degradation via TLC or UPLC .
- pH-dependent stability: Incubate in buffers (pH 2–10) and quantify intact compound using UV-Vis spectroscopy (λmax ~280 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?
- Methodological Answer: Address methodological variability by:
- Standardizing assay conditions: Control cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent concentrations (DMSO ≤0.1%) .
- Cross-validating results: Compare in vitro (e.g., enzyme inhibition) and in silico (molecular docking) data to identify false positives/negatives .
- Meta-analysis: Apply multivariate statistics to existing datasets to isolate confounding variables (e.g., batch effects) .
Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of derivatives of this compound?
- Methodological Answer: Use a hybrid experimental-computational workflow:
- Derivative synthesis: Modify the trifluoromethoxy-anilino or nitrile groups via nucleophilic substitution or Pd-catalyzed cross-coupling .
- Molecular docking: Map interactions with target proteins (e.g., kinases) using AutoDock Vina; validate with mutagenesis assays .
- Free-energy perturbation (FEP): Quantify binding affinity changes upon structural modifications .
Q. How can researchers investigate the compound’s reactivity with biomolecules (e.g., proteins or DNA) in physiological environments?
- Methodological Answer: Employ biophysical and biochemical techniques:
Q. What advanced methods are available for tracking functionalization of the nitrile group in downstream applications?
- Methodological Answer: Leverage spectroscopic and isotopic labeling:
- ¹³C NMR: Monitor nitrile conversion to amides or carboxylic acids via chemical shift changes (δ ~120 ppm for C≡N) .
- Click chemistry: Introduce azide-alkyne cycloaddition tags for fluorescent tracking in cellular uptake studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
